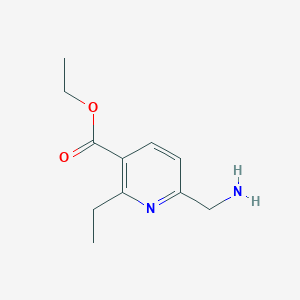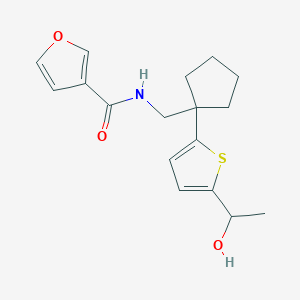
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-3-carboxamide” is a small molecule1. It is not intended for human or veterinary use and is for research use only1. The CAS number is 2034598-97-31. The molecular formula is C17H21NO3S, and the molecular weight is 319.421.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. For detailed synthesis procedures, it’s best to refer to scientific literature or contact chemical suppliers2.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of this compound2.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability under various conditions. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound1.科学的研究の応用
Antiprotozoal and Antimalarial Activity
Compounds with furan-carboxamide derivatives have been explored for their potent antiprotozoal and antimalarial activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlight the potential of furan derivatives in developing antiprotozoal and antimalarial agents (Ismail et al., 2004).
Influenza A Virus Inhibition
Research on furan-carboxamide derivatives also includes their application as novel inhibitors of lethal H5N1 influenza A virus. Systematic studies have shown that certain furan-carboxamide derivatives can effectively inhibit the H5N1 virus, suggesting their potential as lead compounds for developing new antiviral drugs (Yu Yongshi et al., 2017).
Imaging of Microglia
Furan-carboxamide derivatives have been explored in the context of imaging, where one compound was used as a PET radiotracer for targeting CSF1R, a microglia-specific marker. This application underscores the compound's role in noninvasively imaging reactive microglia and disease-associated microglia, contributing to the understanding of neuroinflammation in neuropsychiatric disorders (Horti et al., 2019).
Antibacterial and Antifungal Activities
The synthesis and evaluation of furan-carboxamide derivatives, such as N-(4-bromophenyl)furan-2-carboxamides, have shown significant in vitro antibacterial activities against drug-resistant bacteria. This indicates the potential of furan derivatives in developing new antibacterial agents, particularly against resistant strains (Siddiqa et al., 2022).
Biobased Polymer Synthesis
Furan derivatives are also investigated in the synthesis of biobased polymers. For instance, 2,5-bis(hydroxymethyl)furan, a compound related to furan-carboxamides, has been used as a rigid diol in enzymatic polymerization, leading to the production of novel biobased furan polyesters. This application highlights the potential of furan derivatives in contributing to sustainable material science (Jiang et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and stored. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound1.
将来の方向性
The future directions for research on this compound would depend on its potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound1.
特性
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(19)14-4-5-15(22-14)17(7-2-3-8-17)11-18-16(20)13-6-9-21-10-13/h4-6,9-10,12,19H,2-3,7-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJSXKULOZOTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

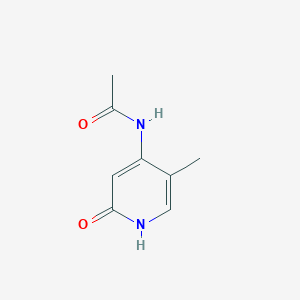
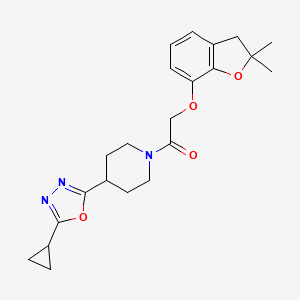
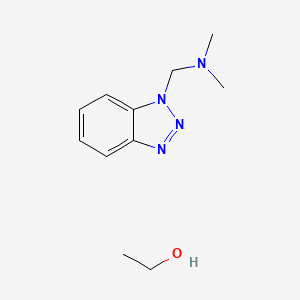
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)
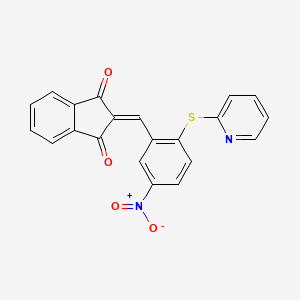
![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)
![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)
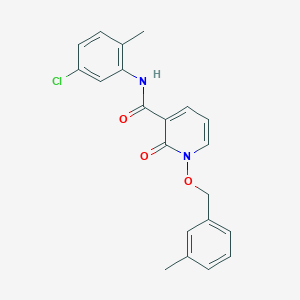
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)
![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)
